Navigating the Acquisition and Synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine: A Technical Guide for Drug Development Professionals
Navigating the Acquisition and Synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Key Pharmacophore
3-Chloropyrido[2,3-b]pyrazin-6-amine, a heterocyclic amine, has garnered significant interest within the medicinal chemistry community. Its rigid, nitrogen-rich scaffold serves as a valuable pharmacophore in the design of targeted therapeutics. The strategic placement of its chloro and amino functionalities provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of the supply landscape and synthetic considerations for this critical intermediate, tailored for researchers and scientists in the pharmaceutical and biotechnology sectors.
Core Technical Data
| Parameter | Value |
| IUPAC Name | 3-chloro-6-aminopyrido[2,3-b]pyrazine |
| Synonyms | PBT-1 |
| CAS Number | 1244413-21-7 |
| Molecular Formula | C₇H₅ClN₄ |
| Molecular Weight | 180.60 g/mol |
| Appearance | Solid powder |
| Purity | Typically >95% for research applications |
Market Landscape: Sourcing and Price Considerations
The acquisition of 3-Chloropyrido[2,3-b]pyrazin-6-amine is primarily through specialized chemical suppliers that cater to the research and development market. It is not a commodity chemical and is typically synthesized in small batches for research purposes.
Verified Suppliers
A comprehensive search has identified several reputable suppliers of 3-Chloropyrido[2,3-b]pyrazin-6-amine. These include:
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Selleck Chemicals: A well-established supplier of inhibitors and research chemicals.
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A2B Chem: Specializes in the supply of novel building blocks for drug discovery.
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ChemScence: A marketplace for a wide range of research chemicals and intermediates.
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GuideChem: A platform connecting buyers and sellers of chemical products.
It is important to note that this compound is intended for research use only and is not for human or veterinary use.
Pricing Analysis
Obtaining a standardized price for 3-Chloropyrido[2,3-b]pyrazin-6-amine is challenging, as it is not a catalog item with a fixed price for most suppliers. The cost is influenced by a multitude of factors, and pricing is typically provided "on request." Key determinants of price include:
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Purity: Higher purity grades, essential for sensitive biological assays and in vivo studies, command a significant premium. The required analytical documentation (e.g., HPLC, NMR, MS) to verify purity also adds to the cost.
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Scale: The price per milligram or gram decreases significantly with larger order quantities. However, the initial cost of synthesis setup means that even small quantities can be expensive.
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Supplier: Prices can vary between suppliers due to differences in their synthesis routes, overhead costs, and quality control processes.
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Lead Time: Urgent orders requiring custom synthesis will incur higher costs than those with flexible delivery schedules.
For budgetary planning, researchers should anticipate a cost in the range of several hundred to over a thousand dollars per gram for research-grade material. It is advisable to contact multiple suppliers to obtain quotes for the desired quantity and purity to ensure competitive pricing.
Synthetic Strategies: A Plausible Approach
While the precise, proprietary synthesis routes used by commercial suppliers are not publicly disclosed, a plausible and efficient synthesis can be devised based on established methodologies for the construction of pyridopyrazine cores. A common strategy involves the condensation of a diaminopyridine derivative with a glyoxal derivative, followed by chlorination.
Generalized Synthetic Workflow
The following diagram illustrates a generalized, two-step synthetic workflow for obtaining 3-Chloropyrido[2,3-b]pyrazin-6-amine. This approach is designed to be robust and adaptable.
Caption: Generalized synthetic workflow for 3-Chloropyrido[2,3-b]pyrazin-6-amine.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on general principles of heterocyclic chemistry. This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.
Step 1: Synthesis of Pyrido[2,3-b]pyrazin-6-amine
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To a solution of 2,3,5-triaminopyridine in a suitable solvent (e.g., ethanol or a mixture of water and ethanol), add an aqueous solution of methylglyoxal dropwise at room temperature.
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The reaction mixture is then heated to reflux for several hours to ensure complete condensation and cyclization.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
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The crude product can be purified by recrystallization from an appropriate solvent to yield pyrido[2,3-b]pyrazin-6-amine.
Step 2: Synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine
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In a well-ventilated fume hood, carefully add pyrido[2,3-b]pyrazin-6-amine to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
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The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction temperature should be carefully controlled.
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The progress of the chlorination is monitored by TLC or LC-MS.
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Once the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto ice.
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The resulting precipitate is collected by filtration, washed with water, and then dried.
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The crude 3-Chloropyrido[2,3-b]pyrazin-6-amine can be purified by column chromatography on silica gel to afford the final product of high purity.
Application in Drug Discovery: A MAGL Inhibitor Case Study
3-Chloropyrido[2,3-b]pyrazin-6-amine is also known in scientific literature as PBT-1 . PBT-1 has been identified as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in a range of neurological and inflammatory disorders. The development of selective MAGL inhibitors like PBT-1 is an active area of research for conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain.
The chemical structure of 3-Chloropyrido[2,3-b]pyrazin-6-amine provides a solid foundation for the development of such inhibitors. The pyridopyrazine core acts as a rigid scaffold, while the chloro and amino groups offer points for modification to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
3-Chloropyrido[2,3-b]pyrazin-6-amine is a valuable intermediate for drug discovery, particularly in the development of MAGL inhibitors. While its procurement requires engagement with specialized suppliers and a clear understanding of the factors influencing its cost, its synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns. The insights provided in this guide aim to equip researchers with the necessary knowledge to effectively source and utilize this important chemical entity in their research and development endeavors.
References
- Note: Due to the specialized and often proprietary nature of fine chemical synthesis and pricing, direct links to product pages with pricing are not provided.
